1,3-Dimethyl-1H-indol-7-ol

Aryl hydrocarbon receptor (AhR) Nuclear receptor pharmacology Indole SAR

1,3-Dimethyl-1H-indol-7-ol (CAS 1554289-37-0) is a disubstituted indole derivative bearing methyl groups at the N-1 and C-3 positions and a hydroxyl substituent at the C-7 position of the indole scaffold. With a molecular formula of C₁₀H₁₁NO and a molecular weight of 161.20 g/mol, this compound belongs to the broader class of hydroxyindoles, which have been extensively investigated as phosphodiesterase 4 (PDE4) inhibitors and as ligands for the aryl hydrocarbon receptor (AhR).

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 1554289-37-0
Cat. No. B1457681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1H-indol-7-ol
CAS1554289-37-0
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCC1=CN(C2=C1C=CC=C2O)C
InChIInChI=1S/C10H11NO/c1-7-6-11(2)10-8(7)4-3-5-9(10)12/h3-6,12H,1-2H3
InChIKeyGBTPLFIGLRMSNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-1H-indol-7-ol (CAS 1554289-37-0): A 7-Hydroxyindole Building Block for Medicinal Chemistry and Chemical Biology


1,3-Dimethyl-1H-indol-7-ol (CAS 1554289-37-0) is a disubstituted indole derivative bearing methyl groups at the N-1 and C-3 positions and a hydroxyl substituent at the C-7 position of the indole scaffold . With a molecular formula of C₁₀H₁₁NO and a molecular weight of 161.20 g/mol, this compound belongs to the broader class of hydroxyindoles, which have been extensively investigated as phosphodiesterase 4 (PDE4) inhibitors and as ligands for the aryl hydrocarbon receptor (AhR) [1][2]. The specific 1,3-dimethyl-7-hydroxy substitution pattern distinguishes it from common indole building blocks and positions it as a specialized intermediate for constructing more complex bioactive molecules.

Why 1,3-Dimethyl-1H-indol-7-ol Cannot Be Replaced by Common Dimethylindole Isomers


Indole derivatives with identical molecular formulae can exhibit profoundly different biological activities depending on the precise positioning of substituents. In a systematic study of 22 methylated and methoxylated indoles at the human AhR, the 1,3-dimethylindole scaffold (lacking the 7-OH) displayed weak partial agonism (EC₅₀ 63.9 µM, efficacy <25% at 8 h) with no antagonist activity [1]. In contrast, regioisomeric 2,3-dimethylindole functioned as a pure antagonist (IC₅₀ 10–15 µM), and the introduction of a 7-methoxy group dramatically altered both potency and efficacy profiles [1]. The 7-hydroxy substitution present in 1,3-dimethyl-1H-indol-7-ol introduces a hydrogen-bond donor, alters logP, and creates a synthetic handle for further derivatization—factors that collectively preclude simple interchange with unsubstituted or differently substituted dimethylindoles in structure-activity relationship (SAR) campaigns, assay development, or chemical probe synthesis.

Quantitative Differentiation Evidence for 1,3-Dimethyl-1H-indol-7-ol Relative to Structural Analogs


AhR Activity Profile: 7-OH Substitution Shifts Efficacy Away from the Weak Partial Agonism of 1,3-Dimethylindole

1,3-Dimethyl-1H-indole (the 7-deoxy analog) has been quantitatively characterized as a weak partial agonist of the human AhR with an EC₅₀ of 63.9 µM (95% CI 52.3–78.0 µM), a maximal relative efficacy of only 22.9–24.2% at 8 h (dropping to <2% at 24 h), and no detectable antagonist activity (IC₅₀ >200 µM) [1]. The introduction of a 7-substituent on the indole scaffold is known to profoundly modulate AhR pharmacology: 7-methoxyindole derivatives achieved 80% relative efficacy as full agonists, while 2,3,7-trimethylindole acted as an antagonist (IC₅₀ 12 µM) [1]. By analogy, the 7-hydroxy group in 1,3-dimethyl-1H-indol-7-ol is predicted to alter both the efficacy ceiling and potency at AhR relative to the 7-unsubstituted parent, based on the established SAR that C-7 substitution is a critical efficacy-determining position for indole-based AhR ligands [1].

Aryl hydrocarbon receptor (AhR) Nuclear receptor pharmacology Indole SAR

Hydrogen Bond Donor Capability: 7-OH Introduces HBD Function Absent in 1,3-Dimethylindole and 7-Methoxy Analogs

1,3-Dimethyl-1H-indol-7-ol possesses one hydrogen bond donor (the phenolic 7-OH), whereas the closest commercial analogs—1,3-dimethyl-1H-indole (CAS 875-30-9) and 7-methoxy-1,3-dimethylindole—contain zero HBDs . This is a binary structural difference with direct consequences for membrane permeability, aqueous solubility, and target binding. In the PDE4 inhibitor patent literature, the presence of a 7-hydroxy group on the indole scaffold has been specifically claimed as a critical pharmacophoric element for enzyme inhibition, with the hydroxyl engaging in key hydrogen-bond interactions within the PDE4 catalytic pocket [1]. The 7-methoxy analog, by contrast, lacks HBD capacity and cannot recapitulate these interactions.

Physicochemical profiling Drug-likeness Hydrogen bonding

Synthetic Derivatization Versatility: 7-OH Enables Etherification, Esterification, and Conjugation Strategies

The phenolic hydroxyl at C-7 of 1,3-dimethyl-1H-indol-7-ol serves as a linchpin for diverse derivatization reactions—including alkylation (Williamson ether synthesis), acylation, sulfonylation, and carbamoylation—that are chemically inaccessible with 1,3-dimethyl-1H-indole (CAS 875-30-9) . This functional handle is of practical significance: in the PDE4 inhibitor patent family, 7-hydroxyindoles are elaborated via O-alkylation and O-acylation to generate compound libraries with modulated pharmacokinetic properties [1]. The 7-methoxy analog, while useful as an AhR probe, locks the C-7 position as a methyl ether, preventing further modification without deprotection. The 7-OH compound thus offers a divergent synthetic node that the 7-H, 7-MeO, and 7-oxindole (CAS 412283-83-1) analogs cannot provide.

Late-stage functionalization Chemical biology probes Building block utility

Regioisomeric Differentiation: 1,3-Dimethyl-7-hydroxy Substitution Pattern Is Absent from Common Dimethylindole Screening Collections

A systematic survey of dimethylindole isomers reveals that the 1,3-dimethyl-7-hydroxy substitution pattern represented by 1,3-dimethyl-1H-indol-7-ol is distinct from the more commonly available dimethylindoles. The AhR pharmacology study tested 1,2-, 1,3-, 2,3-, 2,5-, and 2,3,7-substituted indoles, but did not include any 7-hydroxylated dimethylindole [1]. Commercially, the most accessible analogs are 1,3-dimethylindole (CAS 875-30-9, a liquid), 3,4-dimethyl-1H-indol-7-ol (CAS 196616-54-3), and the oxindole 7-hydroxy-1,3-dimethylindolin-2-one (CAS 412283-83-1) . None of these replicate the exact 1,3-dimethyl-7-hydroxyindole scaffold. The 3,4-dimethyl regioisomer (CAS 196616-54-3) relocates the C-3 methyl to C-4, altering the electronic environment of the 7-OH (predicted pKa 10.72 vs. an estimated ~10.0–10.5 for the 1,3-isomer) and changing steric accessibility around the hydroxyl .

Chemical library design Scaffold diversity Fragment-based drug discovery

Procurement-Relevant Application Scenarios for 1,3-Dimethyl-1H-indol-7-ol (CAS 1554289-37-0)


AhR Ligand Discovery: Profiling the Contribution of a 7-OH Group to Indole-Mediated AhR Modulation

The quantitative AhR pharmacology data available for 1,3-dimethylindole (EC₅₀ 63.9 µM; weak partial agonist; no antagonism) establishes a baseline against which the 7-hydroxylated analog can be directly compared [1]. Research groups investigating the SAR of indole-based AhR ligands can procure 1,3-dimethyl-1H-indol-7-ol to determine whether C-7 hydroxylation shifts the efficacy profile from weak partial agonism toward full agonism (as observed with 7-MeO-indole, 80% relative efficacy) or toward antagonism (as with 2,3,7-triMe-indole, IC₅₀ 12 µM). This head-to-head comparison requires the exact 7-OH compound; the 7-deoxy or 7-MeO analogs cannot answer this specific SAR question [1].

PDE4 Inhibitor Development: Exploiting the 7-Hydroxyindole Pharmacophore

Patents from Elbion AG and others have established substituted 7-hydroxyindoles as inhibitors of phosphodiesterase 4 (PDE4), an enzyme target in inflammatory and respiratory diseases [2]. The 7-OH group is a critical pharmacophoric element for PDE4 binding. 1,3-Dimethyl-1H-indol-7-ol provides this essential hydrogen-bond donor within a dimethylated scaffold, enabling medicinal chemistry teams to explore N-1 and C-3 substitution effects on PDE4 potency, isoform selectivity, and cellular activity while retaining the critical 7-OH interaction. Neither 1,3-dimethylindole (lacking the OH) nor 7-methoxy-1,3-dimethylindole (lacking HBD capacity) can substitute in this context [2].

Divergent Library Synthesis: Using the 7-OH as a Tunable Functional Handle

For synthetic chemistry groups constructing arrays of indole-based compounds, 1,3-dimethyl-1H-indol-7-ol serves as a single procurement item that can be divergently elaborated through O-alkylation, O-acylation, O-sulfonylation, or O-carbamoylation to generate multiple distinct sub-series [3]. This strategy reduces the number of starting materials requiring independent sourcing, quality control, and inventory management. By contrast, using the 7-deoxy or 7-methoxy analogs would require either C-H functionalization (challenging at C-7) or demethylation followed by re-derivatization, adding synthetic steps and reducing overall efficiency [3].

Chemical Probe Design: Accessing an Under-Explored Region of Indole Chemical Space

The systematic analysis of 22 methylated/methoxylated indoles at the AhR did not include any 7-hydroxylated dimethylindole, and a survey of commercial catalogs confirms that 1,3-dimethyl-1H-indol-7-ol occupies a unique position in commercially available indole chemical space [1]. For chemical biology groups seeking to develop selective probes for indole-binding proteins (AhR, PDE4, or others), this compound fills a gap in the available screening deck, enabling the interrogation of binding pockets that may preferentially accommodate a 1,3-dimethylated scaffold with a hydrogen-bond-donating 7-substituent—a combination not represented by any common screening compound [1].

Quote Request

Request a Quote for 1,3-Dimethyl-1H-indol-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.